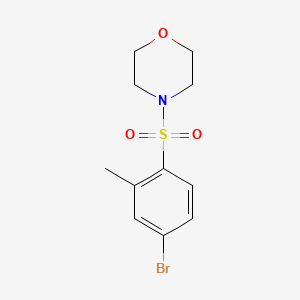

4-((4-Bromo-2-methylphenyl)sulfonyl)morpholine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

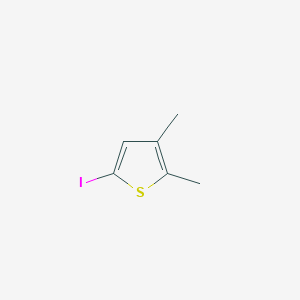

“4-((4-Bromo-2-methylphenyl)sulfonyl)morpholine” is a chemical compound with the CAS Number: 313250-75-8 . It has a molecular weight of 320.21 . The IUPAC name for this compound is 4-[(4-bromo-2-methylphenyl)sulfonyl]morpholine .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H14BrNO3S/c1-9-8-10(12)2-3-11(9)17(14,15)13-4-6-16-7-5-13/h2-3,8H,4-7H2,1H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It should be stored in a refrigerator .Aplicaciones Científicas De Investigación

Antimicrobial Activity Modulation

4-((4-Bromo-2-methylphenyl)sulfonyl)morpholine, related to the class of sulfonamides with a morpholine group, has been investigated for its antimicrobial and modulating activity against both standard and multi-resistant strains of various microorganisms, including Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and strains of fungi like Candida albicans. The compound showed significant modulating activity, particularly enhancing the effectiveness of antibiotics like amikacin against resistant strains of P. aeruginosa (Oliveira et al., 2015).

Chemical Synthesis and Modification

Research on the synthesis and chemical modification of derivatives related to this compound has shown potential in the development of novel compounds with varied applications. Techniques involving palladium-catalyzed coupling reactions have facilitated the broad variation of the aryl group in sulfoximine derivatives, demonstrating the compound's versatility in chemical synthesis and potential for creating a range of bioactive molecules (Cho, Okamura, & Bolm, 2005).

Synthesis of Heterocyclic Compounds

The compound has been utilized as an annulation agent in the synthesis of 6- and 7-membered 1,4-heterocyclic compounds, showing good-to-excellent yields. This method, involving the reaction with bromoethylsulfonium salt, highlights the compound's utility in generating a wide array of heterocyclic structures such as morpholines and benzoxazepines, thus contributing to the development of new therapeutic agents (Yar, McGarrigle, & Aggarwal, 2009).

Oxidation Reactions

Research has also explored the use of this compound derivatives in oxidation reactions, demonstrating their effectiveness in promoting the Swern oxidation of alcohols under mild conditions. This has opened new avenues for the efficient synthesis of aldehydes and ketones, crucial intermediates in the synthesis of various pharmaceutical and fine chemical products (Ye, Fu, Ma, & Zhong, 2016).

Amine Protection and Conversion

The compound's derivatives have been employed as protective groups for amines, enabling the selective synthesis of morpholines from amino alcohols. This methodology showcases the compound's utility in facilitating the synthesis of important structural motifs in drug molecules, including the antidepressant drug reboxetine, thereby underscoring its significance in medicinal chemistry (Fritz, Mumtaz, Yar, McGarrigle, & Aggarwal, 2011).

Safety and Hazards

This compound has been classified with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The hazard statements associated with this compound are H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

Direcciones Futuras

As for future directions, it’s hard to say without specific context. The use of “4-((4-Bromo-2-methylphenyl)sulfonyl)morpholine” would depend on the field of study and the specific research question being addressed. It could potentially be used in the synthesis of other compounds, or in studies investigating its properties and reactivity .

Propiedades

IUPAC Name |

4-(4-bromo-2-methylphenyl)sulfonylmorpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO3S/c1-9-8-10(12)2-3-11(9)17(14,15)13-4-6-16-7-5-13/h2-3,8H,4-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQMSKGSZWULGBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)S(=O)(=O)N2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-{4-[(4-fluorophenyl)sulfanyl]phenyl}-4-(methylsulfonyl)benzenecarboxamide](/img/structure/B2702767.png)

![(3-Aminopropyl)[2-nitro-4-(trifluoromethyl)phenyl]amine](/img/structure/B2702769.png)

![4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-4-amine dihydrochloride](/img/structure/B2702773.png)

![methyl 2-{[(2E)-3-(3-bromo-4-methoxyphenyl)-2-cyanoprop-2-enoyl]amino}benzoate](/img/structure/B2702774.png)

![N-(5-(2-(cyclopentylamino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)picolinamide](/img/structure/B2702775.png)

![5-Bromo-N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]pyrimidin-2-amine](/img/structure/B2702776.png)

![3-(benzenesulfonyl)-N-(3-methoxyphenyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2702786.png)

![N1-isobutyl-N2-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide](/img/structure/B2702787.png)